二丁胺盐酸盐

描述

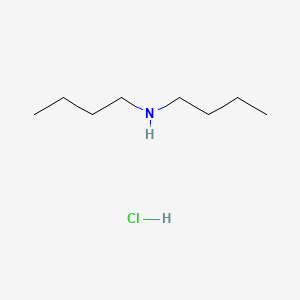

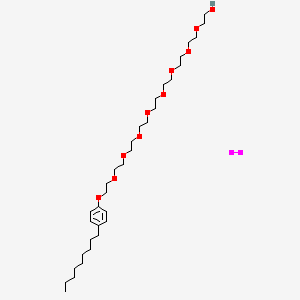

Dibutylamine hydrochloride, also known as Dibutylamine hydrochloride, is a useful research compound. Its molecular formula is C8H20ClN and its molecular weight is 165.70 g/mol. The purity is usually 95%.

The exact mass of the compound Dibutylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8773. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

C8H20ClN C_8H_{20}ClN C8H20ClN

and a molecular weight of 165.708 . It’s a versatile reagent used in various scientific research applications. Below, I’ll detail six unique applications of DBA·HCl, each within its own dedicated section.Catalyst in Organic Synthesis

DBA·HCl serves as an effective catalyst in organic synthesis. It’s particularly useful in facilitating the Buchwald-Hartwig amination reaction, which forms carbon-nitrogen bonds essential for constructing amines . This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals.

Derivatization of Isocyanates

In analytical chemistry, DBA·HCl is employed in the derivatization of isocyanates. This process is crucial for the detection and quantification of isocyanates, which are common in various industrial products and can pose health risks .

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

DBA·HCl is used as an organocatalyst to synthesize annulated pyrano[2,3-d]pyrimidine derivatives via a multicomponent condensation reaction. These derivatives have significant pharmacological activities, including antiviral and anticancer properties .

Base in Elimination Reactions

As a strong hindered base, DBA·HCl is utilized in various elimination reactions. These reactions are fundamental in organic chemistry for the formation of alkenes from alcohols and halides .

Synthesis of N,N-Dibutyl-4-methylaniline

DBA·HCl can react with aryl chlorides and bromides to synthesize N,N-Dibutyl-4-methylaniline. This compound is an intermediate in the production of dyes, pigments, and other organic compounds .

Synthesis of N,N-Dibutylacetamide

DBA·HCl is involved in the acetylation reaction with isopropenyl acetate to produce N,N-Dibutylacetamide. This compound is used as a solvent and also has applications in organic synthesis .

安全和危害

作用机制

Target of Action

Dibutylamine hydrochloride is a derivative of butylamine . The primary target of butylamine is Candidapepsin-2, a yeast enzyme . .

Mode of Action

It’s known that amines like butylamine can interact with various biological targets through processes such as protonation or hydrogen bonding .

Biochemical Pathways

Amines, in general, can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

It’s known that amines can be absorbed and distributed throughout the body, metabolized (often through processes like oxidation), and excreted .

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibutylamine hydrochloride. For instance, factors such as pH can affect the protonation state of the amine, potentially influencing its interaction with targets . Additionally, Dibutylamine is known to be a colorless fluid with a fishy odor, used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent .

生化分析

Biochemical Properties

Dibutylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, dibutylamine hydrochloride is known to form stable complexes with divalent metals such as copper (II), which can be analyzed through potentiometric titration and X-ray diffraction . These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

Dibutylamine hydrochloride influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, dibutylamine hydrochloride has been shown to enhance the efficiency of electrospray ionization in mass spectrometry analysis of plasma metabolite composition . This indicates its potential impact on cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of dibutylamine hydrochloride involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dibutylamine hydrochloride can act as a derivatization reagent in liquid chromatography-UV methods, forming stable urea derivatives for subsequent analysis . This highlights its role in modifying biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibutylamine hydrochloride can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Studies have shown that dibutylamine hydrochloride can be effectively analyzed using gas chromatography and thermal energy analysis, indicating its stability under specific conditions .

Metabolic Pathways

Dibutylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in enhancing the efficiency of mass spectrometry analysis of plasma metabolites suggests its involvement in metabolic processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Dibutylamine hydrochloride can be achieved through a simple one-step reaction between dibutylamine and hydrochloric acid.", "Starting Materials": ["Dibutylamine", "Hydrochloric acid"], "Reaction": [ "Add dibutylamine to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the solid Dibutylamine hydrochloride product and wash it with cold water", "Dry the product under vacuum at room temperature" ] } | |

CAS 编号 |

6287-40-7 |

分子式 |

C8H20ClN |

分子量 |

165.70 g/mol |

IUPAC 名称 |

N-butylbutan-1-amine;hydron;chloride |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |

InChI 键 |

ODYNBECIRXXOGG-UHFFFAOYSA-N |

SMILES |

CCCCNCCCC.Cl |

规范 SMILES |

[H+].CCCCNCCCC.[Cl-] |

| 6287-40-7 | |

Pictograms |

Irritant |

相关CAS编号 |

111-92-2 (Parent) |

同义词 |

di-n-butylamine dibutylamine dibutylamine hydrochloride dibutylamine phosphate (3:1) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Dibutylamine Hydrochloride suitable for the synthesis of cage-like porous polymeric microspheres?

A1: Dibutylamine Hydrochloride functions as a surfactant monomer due to its hydrophilic amine hydrochloride group and hydrophobic dibutyl chain. [] This dual nature allows it to participate in Water-in-Oil-in-Water (W/O/W) emulsion polymerization with hydrophobic monomers like styrene. [] The amphiphilic nature of Dibutylamine Hydrochloride facilitates the formation of micelles, ultimately leading to the creation of porous structures within the polymer. []

Q2: How does the structure of these porous polymeric microspheres contribute to their application as catalyst scaffolds?

A2: The cage-like porous structure of these microspheres offers a high surface area, which is beneficial for catalyst loading and activity. [] Furthermore, the inherent quaternary ammonium moieties within the polymer, derived from Dibutylamine Hydrochloride, provide sites for the anchoring of metal nanoparticles, like Palladium. [] This anchoring prevents aggregation and enhances the stability and reusability of the catalyst. []

Q3: Can you elaborate on the specific catalytic application explored in the research using these Palladium-loaded microspheres?

A3: The research demonstrates the efficacy of these Palladium-loaded porous polymeric microspheres as heterogeneous catalysts for the hydrogenation of nitrobenzene using hydrogen gas. [] The high surface area, combined with well-dispersed Palladium nanoparticles, contributes to efficient catalytic activity. [] Additionally, the robust nature of the polymer allows for catalyst reusability, highlighting a significant advantage of this system. []

Q4: Were there any studies on the effect of Dibutylamine Hydrochloride concentration on the properties of the resulting polymer?

A4: While the provided abstracts do not specify the exact effects of varying Dibutylamine Hydrochloride concentration, it's reasonable to expect that the ratio of surfactant monomer to hydrophobic monomer would influence the size and pore volume of the resulting microspheres. [] Further investigation into this aspect could optimize the polymer properties for specific catalytic applications.

Q5: What are the potential benefits of using a one-stage synthesis method with Dibutylamine Hydrochloride for this application?

A5: The one-stage synthesis method using Dibutylamine Hydrochloride offers a simplified approach compared to multi-step processes. [] This simplification can translate to reduced production costs and time, making it a potentially attractive option for large-scale applications. [] Further research could explore the scalability and economic viability of this approach.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

![6-bromo-2-(4-methylphenyl)-N-[(1-methyl-4-pyrazolyl)methyl]-4-quinolinecarboxamide](/img/structure/B1227611.png)

![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)

![1-(3-Chlorophenyl)-3-[2-(dimethylamino)-2-phenylethyl]thiourea](/img/structure/B1227620.png)

![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)

![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)